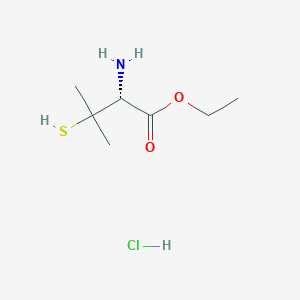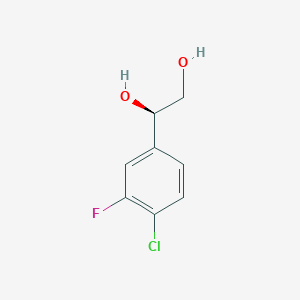
(R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine
Overview
Description
®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is a chiral compound featuring a piperazine ring substituted with a methyl group and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpiperazine and tetrahydropyran.
Reaction Conditions: The key step involves the nucleophilic substitution of the piperazine nitrogen with a tetrahydropyran derivative under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In organic synthesis, ®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.
Medicine
In medicinal chemistry, ®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is investigated for its potential as a pharmaceutical intermediate. It could be used in the synthesis of drugs targeting neurological or metabolic disorders.
Industry
Industrially, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which ®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tetrahydropyran moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine: The enantiomer of the compound, which may have different biological activities.
1-(Tetrahydro-pyran-4-yl)-piperazine: Lacks the methyl group, potentially altering its reactivity and biological properties.
3-Methylpiperazine: Without the tetrahydropyran moiety, it may have different solubility and stability characteristics.
Uniqueness
®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is unique due to its chiral nature and the presence of both a piperazine ring and a tetrahydropyran moiety. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3R)-3-methyl-1-(oxan-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9-8-12(5-4-11-9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSMHECRTQDPAK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1433274.png)


![1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B1433279.png)
![1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B1433281.png)








